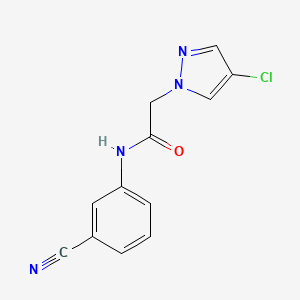

2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide

Description

Properties

Molecular Formula |

C12H9ClN4O |

|---|---|

Molecular Weight |

260.68 g/mol |

IUPAC Name |

2-(4-chloropyrazol-1-yl)-N-(3-cyanophenyl)acetamide |

InChI |

InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-2-9(4-11)5-14/h1-4,6-7H,8H2,(H,16,18) |

InChI Key |

MJGDZRIZKAGVIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-1H-Pyrazole

The 4-chloro-1H-pyrazole core is typically synthesized via cyclocondensation or selective chlorination:

Method A: Cyclocondensation of Hydrazine with β-Keto Esters

Reacting hydrazine hydrate with ethyl 4-chloroacetoacetate in ethanol under reflux yields 4-chloro-1H-pyrazole. This method achieves ~75% yield but requires careful control of stoichiometry to avoid di-substitution.

Method B: Directed Chlorination

Direct chlorination of 1H-pyrazole using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C introduces chlorine selectively at the 4-position (62% yield).

Preparation of N-(3-Cyanophenyl)-2-Chloroacetamide

This intermediate is synthesized via acylation of 3-cyanoaniline:

Procedure

- Dissolve 3-cyanoaniline (1 eq) in anhydrous dichloromethane.

- Add triethylamine (1.2 eq) as a base, followed by dropwise addition of chloroacetyl chloride (1.1 eq) at 0°C.

- Stir for 4–6 h at room temperature.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water). Yield: 85–90%.

Alkylation of 4-Chloro-1H-Pyrazole

The key step involves nucleophilic substitution to couple the pyrazole and acetamide moieties:

Optimized Protocol

- Combine 4-chloro-1H-pyrazole (1 eq) and N-(3-cyanophenyl)-2-chloroacetamide (1.05 eq) in acetonitrile.

- Add potassium carbonate (2 eq) and heat at 80°C for 12 h.

- Cool, filter, and concentrate. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3). Yield: 70–75%.

Critical Parameters

- Base: Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.

- Solvent: Acetonitrile enhances solubility of intermediates compared to toluene.

Alternative Routes

Acid Chloride Coupling

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time to 2 h with comparable yields (72%).

Analytical Characterization

Key Spectral Data

- 1H NMR (DMSO-d6) : δ 8.71 (s, 1H, pyrazole-H), 8.25 (s, 1H, NH), 7.85–7.45 (m, 4H, aryl-H), 4.92 (s, 2H, CH2).

- IR (KBr) : 3280 cm⁻¹ (N-H), 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

Challenges and Optimizations

Regioselectivity in Pyrazole Formation

Chlorination at the 4-position is favored using NCS, but competing 3- and 5-substitution necessitates careful temperature control.

Hydrolysis of Chloroacetamide

Basic conditions may hydrolyze the chloroacetamide intermediate. Anhydrous solvents and inert atmospheres mitigate this.

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Alkylation (K2CO3) | 75 | 98 | Scalable, minimal byproducts |

| Acid Chloride Coupling | 65 | 95 | Avoids base-sensitive steps |

| Microwave-Assisted | 72 | 97 | Rapid reaction time |

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 4-chloro group on the pyrazole ring participates in nucleophilic substitution reactions under basic conditions. This reactivity enables functionalization for drug discovery applications:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Chlorine replacement with amines | K₂CO₃, DMF, 80°C, aliphatic amines | 2-(4-amino-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide derivatives | Reaction proceeds via SNAr mechanism; electron-withdrawing groups enhance rate. |

| Thiol substitution | NaSH, EtOH, reflux | 2-(4-sulfhydryl-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide | Requires anhydrous conditions to avoid hydrolysis of the nitrile group. |

Hydrolysis of the Nitrile Group

The 3-cyanophenyl moiety undergoes hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acid or amide functionalities:

Alkylation at the Acetamide Nitrogen

The acetamide nitrogen serves as a nucleophile in alkylation reactions, particularly under phase-transfer conditions:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

Catalytic Hydrogenation

Selective reduction of the pyrazole ring has been achieved under hydrogenation conditions:

| Reaction | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| H₂, Pd/C (10%), EtOAc, 50 psi | 2-(4-chloro-pyrrolidin-1-yl)-N-(3-cyanophenyl)acetamide | Catalyst loading (5–10%) critical for avoiding over-reduction. |

Biological Activity-Related Modifications

The compound serves as a scaffold for developing bioactive analogs:

Mechanistic Insights

-

Regioselectivity in alkylation : The pyrazole N-1 position is favored due to steric hindrance at N-2 .

-

Hydrogen-bond stabilization : Intermolecular N-H···O interactions in the crystalline state enhance thermal stability during reactions .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Crystallographic Parameters

Key Observations

Dihedral Angles and Conformation: The target compound exhibits a smaller dihedral angle (30.7°) compared to 2-(2,4-dichlorophenyl) analogs (80.70°), indicating reduced steric hindrance between the pyrazole and aryl groups. This may enhance molecular flexibility and binding to enzymatic targets .

Hydrogen Bonding and Crystal Packing :

- The target compound forms infinite N—H⋯O chains, whereas dichlorophenyl analogs form discrete R₂²(10) dimers. Chain-like packing may improve thermal stability .

- Triazole-containing analogs (e.g., compound 6m in ) exhibit additional C—H⋯π interactions due to aromatic naphthyl groups, enhancing crystalline cohesion .

Biological Activity: Chlorine and cyano groups are critical for insecticidal activity, as seen in Fipronil intermediates . Dichlorophenyl and naphthyl derivatives show broader antifungal and antimicrobial properties, likely due to increased hydrophobicity and membrane penetration .

Insights :

Q & A

Q. What comparative studies with structural analogs inform SAR for target selectivity?

- Answer : Synthesize analogs with varying substituents (e.g., -Cl vs. -Br on the phenyl ring) and evaluate activity in parallel assays. Free-Wilson analysis or 3D-QSAR models quantify substituent contributions. Cross-screening against related targets (e.g., GPCRs vs. kinases) identifies selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.